3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine
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Overview
Description
3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine is a complex organic compound featuring a pyridazine ring substituted with a piperidine moiety, which is further linked to a benzo[b][1,4]dioxepin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine typically involves multiple steps:
Formation of the benzo[b][1,4]dioxepin ring: This can be achieved by reacting 2-aminophenols with epichlorohydrin in the presence of sodium hydroxide in water at room temperature.
Sulfonylation: The benzo[b][1,4]dioxepin derivative is then sulfonylated using a suitable sulfonyl chloride in the presence of a base such as pyridine.
Piperidine coupling: The sulfonylated product is reacted with 3-hydroxypiperidine under basic conditions to form the piperidine-linked intermediate.
Pyridazine formation: Finally, the intermediate is coupled with a pyridazine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b][1,4]dioxepin ring.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.
Substitution: The piperidine and pyridazine rings can undergo various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the benzo[b][1,4]dioxepin ring.
Reduction: Reduced forms of the sulfonyl group, such as sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Pharmacological Studies: Due to its structural complexity, the compound is of interest for studying its potential as a drug candidate.
Biological Activity: It may exhibit antimicrobial, antioxidant, and anti-inflammatory activities.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Chemical Engineering: Its unique structure may be leveraged in various chemical engineering applications.
Mechanism of Action
The exact mechanism of action of 3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzo[b][1,4]dioxepin moiety may play a role in binding to these targets, while the sulfonyl and piperidine groups could influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-benzo[b][1,4]dioxepin derivatives: These compounds share the benzo[b][1,4]dioxepin core and exhibit similar biological activities.
Piperidine derivatives: Compounds with piperidine rings are known for their pharmacological properties.
Pyridazine derivatives: These compounds are often studied for their potential therapeutic applications.
Uniqueness
The uniqueness of 3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine lies in its combination of these three distinct moieties, which may confer a unique set of biological activities and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
3-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperidin-3-yl]oxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c22-27(23,15-6-7-16-17(12-15)25-11-3-10-24-16)21-9-2-4-14(13-21)26-18-5-1-8-19-20-18/h1,5-8,12,14H,2-4,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRARUCAOSPOAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCCO3)OC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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